Galeopsin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

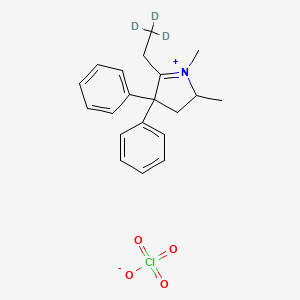

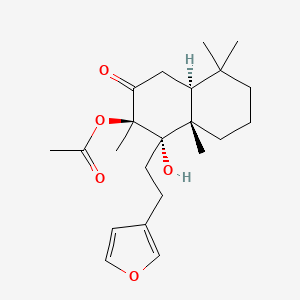

Galeopsin is a compound extracted from the aerial parts of Leonurus heterophyllus SW . It has been found to inhibit pro-inflammatory cytokine TNF-α and has potential anti-proliferative effect and anti-inflammatory activity on several cancer cell lines . This compound is used for research and development purposes .

Molecular Structure Analysis

This compound has a molecular formula of C22H32O5 . It is a powder in its physical state . The exact structure can be determined using methods like X-ray crystallography or NMR spectroscopy .

Physical and Chemical Properties Analysis

This compound is a powder with a molecular formula of C22H32O5 and a molecular weight of 376.49 . It is used for research and development purposes .

Scientific Research Applications

Structural Analysis : Galeopsin, identified as a diterpenoid, was isolated from Galeopsis angustifolia and characterized through chemical and spectroscopic studies (Rodriguez & Savona, 1980). This study contributes to the understanding of this compound's chemical structure.

Potential Therapeutic Applications : While direct studies on this compound's therapeutic applications are not explicitly mentioned, research on galectins, which share a phonetic similarity with this compound, reveals significant insights. For instance, studies on galectin-1 and galectin-3 have shown their roles in cancer progression, apoptosis, and immune response regulation. Galectin-3, in particular, has been identified as a multifunctional protein involved in tumor cell adhesion, proliferation, and metastasis (Nakahara, Oka, & Raz, 2005), (Yang, Rabinovich, & Liu, 2008).

Galectin-1 and T Cell Apoptosis : Galectin-1, another member of the galectin family, has been shown to induce apoptosis in T cells and has implications in immune modulation and potential therapeutic applications in autoimmune disorders and cancer (Rabinovich, Alonso, & Sotomayor, 2000).

Galectin-3 and Cell Protection : Galectin-3 has been found to protect cells from damage and death by influencing mitochondrial homeostasis, highlighting its potential role in therapeutic interventions (Matarrese, Tinari, & Semeraro, 2000).

Mechanism of Action

Safety and Hazards

When handling Galeopsin, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name |

[(1S,2R,4aS,8aS)-1-[2-(furan-3-yl)ethyl]-1-hydroxy-2,5,5,8a-tetramethyl-3-oxo-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-15(23)27-21(5)18(24)13-17-19(2,3)9-6-10-20(17,4)22(21,25)11-7-16-8-12-26-14-16/h8,12,14,17,25H,6-7,9-11,13H2,1-5H3/t17-,20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAJBQDXBZONMK-MQGJPIDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(C(=O)C[C@@H]2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine](/img/structure/B593339.png)

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)

![Theophylline, [8-3H]](/img/structure/B593345.png)

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)

![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)